Dyclonine-d9 (hydrochloride)
Description
Contextualization of Deuterated Isotopic Analogues in Advanced Pharmacological and Biological Investigations
Deuterated compounds, such as Dyclonine-d9 (hydrochloride), are stable isotopic analogues of existing molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), a heavy isotope of hydrogen. wikipedia.org This subtle change in mass, without altering the fundamental chemical properties, provides a powerful tool for researchers. wikipedia.org The use of stable isotopes like deuterium has become widespread in drug development and metabolic studies. nih.govsimsonpharma.com
One of the primary applications of deuterated compounds is in pharmacokinetic studies to understand how drugs are absorbed, distributed, metabolized, and excreted by the body. simsonpharma.com The replacement of hydrogen with deuterium can lead to a "kinetic isotope effect," which may result in a significantly lower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart. wikipedia.org This can lead to a longer half-life and altered pharmacokinetic profiles. nih.govresearchgate.net This property is not only useful for tracing the metabolic fate of a drug but has also been explored to develop drugs with improved therapeutic properties. nih.gov Deutetrabenazine, for instance, is the first deuterated drug to receive FDA approval and demonstrates the therapeutic potential of this approach. nih.govresearchgate.net
In analytical chemistry, deuterated compounds are invaluable as internal standards for quantitative analysis, particularly in mass spectrometry and liquid chromatography. veeprho.com Their similar chemical behavior to the analyte of interest, coupled with their distinct mass, allows for precise and accurate quantification in complex biological matrices. veeprho.com
Historical Trajectories and Research Evolution of the Parent Compound Dyclonine (B1211874)
Dyclonine, the parent compound of Dyclonine-d9, was first synthesized and researched in the mid-20th century. patsnap.com It was initially developed as a topical anesthetic and has been used for decades to numb mucous membranes, particularly in the mouth and throat to suppress the gag reflex during medical and dental procedures. drugbank.comnih.gov It is the active ingredient in some over-the-counter throat lozenges and sprays. patsnap.comdrugbank.com
The primary mechanism of action for Dyclonine's anesthetic effect is the blockade of sodium channels in neuronal membranes. patsnap.comdrugbank.compatsnap.com By inhibiting the influx of sodium ions, it prevents the initiation and conduction of nerve impulses, leading to a temporary loss of sensation in the area of application. patsnap.combayviewrx.com
More recently, research has uncovered additional biological activities of Dyclonine beyond its anesthetic properties. Studies have explored its potential in other therapeutic areas. For instance, research has indicated that dyclonine may have applications in cancer therapy, acting as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes and sensitizing cancer cells to other treatments. medchemexpress.comoncotarget.com Furthermore, it has been investigated for its potential to rescue frataxin deficiency in models of Friedreich's ataxia and has shown antioxidant activity in a model of Parkinson's disease. nih.govnih.gov
Scientific Rationale for the Application of Dyclonine-d9 (hydrochloride) as a Specialized Research Probe
The primary and most critical application of Dyclonine-d9 (hydrochloride) in scientific research is its use as a stable isotope-labeled internal standard. veeprho.com In quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added in a known amount to samples, calibration standards, and quality controls. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.
Dyclonine-d9 (hydrochloride) is an ideal internal standard for the quantification of Dyclonine for several key reasons:
Similar Physicochemical Properties: Being a deuterated analogue, Dyclonine-d9 has nearly identical chemical and physical properties to Dyclonine. This ensures that it behaves similarly during extraction, chromatography, and ionization.
Distinct Mass-to-Charge Ratio (m/z): The nine deuterium atoms in Dyclonine-d9 give it a higher molecular weight than Dyclonine. simsonpharma.com This difference in mass is easily distinguishable by a mass spectrometer, allowing for the simultaneous measurement of both the analyte (Dyclonine) and the internal standard (Dyclonine-d9) without interference.
Co-elution in Chromatography: Due to their similar properties, Dyclonine and Dyclonine-d9 co-elute or elute very closely together in liquid chromatography. This is crucial for accurate correction of any variations that may occur during the analytical run.
The use of Dyclonine-d9 (hydrochloride) as an internal standard significantly enhances the accuracy, precision, and reliability of methods developed to measure the concentration of Dyclonine in biological samples such as blood, plasma, or tissues. veeprho.com This is essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research involving Dyclonine. veeprho.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H28ClNO2 |
|---|---|
Molecular Weight |
334.9 g/mol |
IUPAC Name |
1-[4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenyl]-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-2-3-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-4-6-13-19;/h7-10H,2-6,11-15H2,1H3;1H/i1D3,2D2,3D2,15D2; |
InChI Key |
KNZADIMHVBBPOA-UJUQEVQPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Deuterium Isotope Incorporation Strategies for Dyclonine D9 Hydrochloride
Regioselective Deuteration Techniques and Reaction Optimizations for Dyclonine-d9 (hydrochloride)
The synthesis of Dyclonine-d9 (hydrochloride) necessitates precise control over the incorporation of deuterium (B1214612) atoms. This is achieved through the careful design of synthetic pathways involving deuterated precursors and optimized reaction conditions to ensure high levels of isotopic enrichment at specific molecular positions.
Synthesis of Deuterated Precursors for Dyclonine-d9 (hydrochloride)
The creation of Dyclonine-d9 hinges on the synthesis of a key deuterated precursor, specifically a butoxy-d9 phenyl intermediate. The IUPAC name for Dyclonine-d9 (hydrochloride) is 1-(4-(butoxy-d9)phenyl)-3-(piperidin-1-yl)propan-1-one, hydrochloride, which indicates that the nine deuterium atoms are located on the butoxy group. veeprho.com The synthesis of this precursor typically involves the use of deuterated building blocks. For instance, a common strategy is the alkylation of a phenol (B47542) with a deuterated butyl halide in the presence of a base.
A general approach to synthesizing specifically deuterated compounds may involve multistep synthesis starting from commercially available deuterated reagents. researchgate.net In the case of the butoxy-d9 group, this would likely involve starting with a fully deuterated butanol (butanol-d10) or a derivative thereof. The synthesis of deuterated resorcinols, for example, has been achieved for the preparation of deuterated cannabinoids, highlighting the feasibility of preparing specifically deuterated aromatic precursors. researchgate.net
Catalytic and Non-Catalytic Deuterium Exchange Methodologies for Site-Specific Labeling
Hydrogen-deuterium exchange (HDE) reactions represent a powerful strategy for introducing deuterium into organic molecules. wikipedia.org These methods can be broadly categorized as catalytic or non-catalytic.
Catalytic Hydrogen-Deuterium Exchange:
Catalytic methods often employ transition metals to facilitate the exchange of hydrogen for deuterium. researchgate.net Iridium, palladium, and ruthenium catalysts are commonly used for this purpose. researchgate.netd-nb.infomdpi.com For instance, palladium-catalyzed H/D exchange has been shown to be effective for the deuteration of N-protected amino amides. researchgate.net Similarly, iridium catalysts can achieve high levels of deuteration with significant site selectivity. researchgate.netd-nb.info The choice of catalyst and reaction conditions, such as temperature and solvent, can be optimized to direct the deuteration to specific positions within a molecule. d-nb.info For example, a palladium single-atom catalyst has been reported for the highly efficient α-site-selective HDE of benzylic alcohols. researchgate.net Continuous-flow technology can also be employed to improve the efficiency and safety of HDE reactions. nih.gov
Non-Catalytic Hydrogen-Deuterium Exchange:
Non-catalytic methods typically rely on the inherent acidity or basicity of certain C-H bonds or the use of strong acids or bases to promote exchange with a deuterium source like D₂O. wikipedia.orgmdpi.com Acid- and base-catalyzed HDE processes often proceed through enolization, making them suitable for activated carbon centers. mdpi.com While simpler, these methods may offer less regioselectivity compared to catalytic approaches and can sometimes lead to deuterium scrambling if not carefully controlled. researchgate.net
Spectroscopic and Chromatographic Validation of Isotopic Purity and Positional Isomerism in Research Synthesis
Quantitative Nuclear Magnetic Resonance Spectroscopy for Deuterium Content Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary tool for determining the extent and location of deuterium incorporation. While conventional proton NMR (¹H NMR) can be limited for highly deuterated compounds due to weak residual proton signals, deuterium NMR (²H NMR) provides direct observation and quantification of deuterium atoms.
²H NMR offers several advantages, including the ability to use non-deuterated solvents and providing a clean spectrum without proton signals. For quantitative analysis, specific pulse sequences and experimental parameters are employed to ensure accurate integration of the deuterium signals. Furthermore, ¹³C NMR spectroscopy can also be utilized. The presence of deuterium induces isotopic shifts in the signals of neighboring ¹³C nuclei, allowing for the quantification of deuterium content at specific sites, even in randomly deuterated molecules. nih.govresearchgate.net
| Technique | Application in Dyclonine-d9 Analysis | Key Advantages |
| ¹H NMR | Quantifies residual proton signals to indirectly determine deuterium incorporation. | Readily available and routine. |
| ²H NMR | Directly detects and quantifies deuterium atoms at specific positions. | High sensitivity for deuterium, clean spectra. |
| ¹³C NMR | Measures deuterium-induced isotopic shifts to determine site-specific deuteration levels. | Provides detailed information on isotopic distribution. nih.govresearchgate.net |
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular weight of Dyclonine-d9 and analyzing its isotopic distribution. acs.org HRMS provides highly accurate mass measurements, which can definitively distinguish between the deuterated compound and its non-deuterated counterpart.
The isotopic pattern, or the relative abundance of ions with different numbers of heavy isotopes, is a key feature analyzed by HRMS. nih.govlibretexts.org For Dyclonine-d9, the mass spectrum will show a molecular ion peak shifted by approximately 9 Da compared to unlabeled Dyclonine (B1211874). The precise mass and the distribution of the isotopic cluster provide strong evidence for the successful incorporation of nine deuterium atoms. Techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) are particularly powerful for analyzing complex mixtures and confirming the identity of labeled compounds in various matrices. nih.gov
| Analytical Feature | Information Provided |
| Accurate Mass Measurement | Confirms the elemental formula and the total number of deuterium atoms incorporated. |
| Isotopic Pattern Analysis | Validates the isotopic enrichment and distribution within the molecule. nih.govlibretexts.org |
| Fragmentation Analysis | Can provide information on the location of the deuterium labels within the molecular structure. |
High-Performance Liquid Chromatography for Purity Profiling and Impurity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of Dyclonine-d9 (hydrochloride). nih.gov A validated reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from any process-related impurities or degradation products. scispace.comresearchgate.net
Method validation according to ICH guidelines ensures the specificity, linearity, accuracy, and precision of the analytical procedure. scispace.com For Dyclonine hydrochloride, an HPLC method has been developed using a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and triethylamine (B128534), with UV detection at 280 nm. scispace.com Such a method would be adapted for Dyclonine-d9 to ensure that its purity profile meets the stringent requirements for its use as an internal standard. The retention time of dyclonine hydrochloride has been reported to be around 6.0 minutes under specific HPLC conditions. scispace.com
| Parameter | Typical Method Details for Dyclonine Analysis |
| Column | ODS-BP C18 (5 µm, 4.6 mm × 200 mm) scispace.com |
| Mobile Phase | Acetonitrile : water : triethylamine (45 : 55 : 1.0), pH adjusted to 3.5 scispace.com |
| Flow Rate | 1.0 mL/min scispace.com |
| Detection | UV at 280 nm scispace.com |
| Column Temperature | 35°C scispace.com |
Pre Clinical Pharmacological Characterization of Dyclonine D9 Hydrochloride and Its Parent Compound
Molecular Target Engagement and Binding Dynamics in Receptor Systems
Dyclonine's primary mechanism of action as a local anesthetic is the modulation of voltage-gated sodium channels. nih.govresearchgate.netstudents-hub.com It functions by reversibly binding to the activated state of these channels located on the neuronal membrane. chemicalbook.comselleckchem.com This binding action effectively decreases the membrane's permeability to sodium ions. chemicalbook.comdrugbank.com
The consequence of this reduced sodium ion influx is an increase in the threshold required for electrical excitation and a stabilization of the neuronal membrane, which prevents depolarization. chemicalbook.comselleckchem.com By inhibiting depolarization, dyclonine (B1211874) blocks the initiation and subsequent propagation of action potentials along the nerve fiber. chemicalbook.comdrugbank.com This blockade of nerve impulses results in a transient and reversible loss of sensation, characteristic of a local anesthetic effect. chemicalbook.com
Beyond its effects on sodium channels, dyclonine has been identified as a potent inhibitor of several enzymes. Notably, it acts as a covalent inhibitor of aldehyde dehydrogenase (ALDH) isozymes. medchemexpress.comnih.gov Research has shown that dyclonine contains a unique chemical structure that can form a vinyl-ketone intermediate through a process of β-elimination. nih.gov This reactive intermediate then forms a covalent adduct with the catalytic cysteine residue within the active site of ALDH enzymes, leading to their inhibition. nih.govresearchgate.net
This inhibitory action promotes the intracellular accumulation of toxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), particularly in cells with depleted glutathione (B108866) (GSH). medchemexpress.comnih.gov In addition to ALDH, dyclonine has been found to inhibit the activity of histone methyltransferase G9a, an enzyme known to silence chromatin associated with the frataxin gene in Friedreich's ataxia. nih.govresearchgate.net
| Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|
| ALDH2 | 35 | medchemexpress.commedchemexpress.com |
| ALDH3A1 | 76 | medchemexpress.commedchemexpress.com |
Cellular and Subcellular Pharmacodynamics in Model Systems
In vitro electrophysiological studies are crucial for understanding the effects of compounds on ion channel activity at the cellular level. nih.govacetherapeutics.com Such assessments have revealed that dyclonine targets the transient receptor potential vanilloid-3 (TRPV3) channel, which is expressed in epidermal keratinocytes. nih.gov Dyclonine exerts a potent inhibitory effect on both mouse and human TRPV3 channels. nih.gov
Patch-clamp electrophysiology, a gold-standard technique for studying ion channels, has been used to dissect the specific mechanism of this inhibition. saskoer.ca At the single-channel level, dyclonine was found to decrease the open probability of the TRPV3 channel without altering its unitary conductance. nih.gov Further investigation using cryo-electron microscopy and molecular simulations identified the specific binding site. researchgate.net Dyclonine binds within the channel's portals, which connect the central pore to the surrounding membrane environment, creating a physical barrier to ion flow. researchgate.net Mutagenesis of key amino acid residues, such as F666A, within this pore region significantly reduced the inhibitory potency of dyclonine, confirming the location of the binding site. nih.govresearchgate.net
| Channel | Parameter | Value | Reference |
|---|---|---|---|
| Wild-Type TRPV3 | IC₅₀ | 29.8 ± 5.3 µM | researchgate.net |
| F666A Mutant TRPV3 | IC₅₀ | 673 ± 37 µM | researchgate.net |
Dyclonine hydrochloride has demonstrated significant antimicrobial properties, exhibiting both bactericidal and fungicidal activity. researchgate.netcaymanchem.com In vitro studies have confirmed its effectiveness against a variety of microorganisms commonly associated with local infections. researchgate.netresearchgate.net The spectrum of activity includes both Gram-positive and Gram-negative bacteria, as well as fungi. caymanchem.com Research has also indicated that the antimicrobial effect of dyclonine can be synergistically enhanced when used in combination with chlorobutanol. researchgate.netresearchgate.net
| Microorganism | MMC (% v/v) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.006 | medchemexpress.comcaymanchem.com |
| Bacillus subtilis | 0.025 | medchemexpress.comcaymanchem.com |
| Escherichia coli | 0.012 | medchemexpress.comcaymanchem.com |
| Trichophyton mentagrophytes | 0.025 | medchemexpress.comcaymanchem.com |
| Proteus vulgaris | Range: 0.006 - 0.8 | caymanchem.com |
| Pseudomonas aeruginosa | Range: 0.006 - 0.8 | caymanchem.com |
| Candida albicans | Range: 0.006 - 0.8 | caymanchem.com |
| Microsporum lanosum | Range: 0.006 - 0.8 | caymanchem.com |
In Vivo Pharmacological Effects in Animal Models for Mechanistic Elucidation
The pharmacological effects of dyclonine have been investigated in various animal models to elucidate its mechanisms of action in a complex biological system.
Neurodegenerative Disease Model (Friedreich's Ataxia): In mouse models of Friedreich's ataxia (FA), dyclonine demonstrated neuroprotective effects. nih.gov It was shown to increase the levels of frataxin (FXN) protein, which is deficient in this disease, in the cerebellum, heart, and liver. nih.gov This effect is believed to be mediated, at least in part, through the activation of the Nrf2 antioxidant pathway. nih.gov Chronic administration of dyclonine to an FA mouse model resulted in improved motor performance, as measured by a balance beam test. nih.govresearchgate.net
Oncology Models: In vivo studies using mouse xenograft models of cancer have shown that dyclonine can reduce tumor volume. medchemexpress.comcaymanchem.com This effect was observed when dyclonine was administered alone and was enhanced when given in combination with the xCT inhibitor sulfasalazine, highlighting its potential to sensitize cancer cells to other therapies. medchemexpress.comcaymanchem.com
Brain Repair Models: In mouse models relevant to brain injury and demyelinating diseases, dyclonine has shown pro-oligodendrogenic properties. biorxiv.org It was found to promote the differentiation of neural stem cells into oligodendrocyte progenitor cells (OPCs) and mature oligodendrocytes in models of both neonatal brain injury and adult demyelination. biorxiv.org
Dermatological Model (Pruritus): Consistent with its in vitro inhibition of TRPV3 channels, dyclonine effectively suppressed pruritus (itching) symptoms in a mouse model. nih.gov This finding provides an in vivo mechanistic link between its molecular target and a physiological response. nih.gov
Characterization of Target-Mediated Pharmacological Responses in Animal Systems
Preclinical studies using animal models have been instrumental in characterizing the pharmacological responses to dyclonine, the parent compound of Dyclonine-d9 (hydrochloride). A significant body of research has focused on its potential therapeutic effects in Friedreich's ataxia (FA), a rare genetic neurodegenerative disorder. nih.govnih.gov In mouse models of FA, dyclonine has demonstrated the ability to rescue deficiencies in mitochondrial function, which is a hallmark of the disease. nih.gov
Specifically, dyclonine treatment has been shown to restore the activity of iron-sulfur cluster-containing enzymes, such as aconitase and succinate (B1194679) dehydrogenase, which are dependent on the protein frataxin (FXN). nih.govfrontiersin.org The deficiency of FXN in FA leads to impaired function of these enzymes. portlandpress.com Chronic administration of dyclonine to an FA mouse model was observed to prevent the decline in motor coordination, as assessed by balance beam performance studies. nih.govnih.gov
Another identified molecular target of dyclonine is the transient receptor potential vanilloid-3 (TRPV3) channel, which is highly expressed in skin keratinocytes. nih.govelifesciences.org In a mouse model where itching and scratching behaviors were induced by activating the TRPV3 channel, dyclonine was shown to ameliorate these symptoms, indicating its inhibitory effect on this channel in a living system. nih.govelifesciences.org The table below summarizes the key findings from these animal studies.
| Animal Model | Compound | Observed Pharmacological Response | Reference |
| Friedreich's Ataxia Mouse Model | Dyclonine | Prevented performance decline in balance beam studies. | nih.govnih.gov |
| Friedreich's Ataxia Mouse Model | Dyclonine | Rescued activity of aconitase and succinate dehydrogenase. | nih.govfrontiersin.org |
| Mouse Model of Pruritus | Dyclonine | Ameliorated TRPV3 hyperactivity-caused scratching behaviors. | nih.govelifesciences.org |
Exploration of Biological Pathway Modulation (e.g., Frataxin Induction) in Animal Models
Research in animal models has elucidated the biological pathways modulated by dyclonine, with a particular focus on the induction of frataxin (FXN). nih.govnih.gov In mouse models of Friedreich's ataxia, dyclonine has been shown to increase both the messenger RNA (mRNA) transcript and the protein levels of FXN in the brain in a dose-dependent manner. nih.govfrontiersin.org This is a critical finding, as the underlying cause of Friedreich's ataxia is a deficiency in FXN. nih.gov
The primary mechanism through which dyclonine induces FXN expression is by activating the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcription factor. nih.govnih.gov Nrf2 is a key regulator of the cellular antioxidant response. nih.gov Studies have shown that dyclonine stimulates Nrf2, which in turn binds to an antioxidant response element (ARE) located in the frataxin gene, thereby driving its expression. nih.govresearchgate.net
In addition to activating the Nrf2 pathway, dyclonine has been found to inhibit the activity of the histone methyltransferase G9a. nih.govnih.gov This enzyme is known to be involved in silencing the frataxin gene in Friedreich's ataxia by methylating histone H3K9. nih.govnih.gov By inhibiting G9a, dyclonine contributes to a more open chromatin structure at the FXN locus, facilitating its transcription. nih.gov The table below details the effects of dyclonine on biological pathways in animal models.
| Animal Model | Compound | Biological Pathway Modulated | Key Findings | Reference |
| Friedreich's Ataxia Mouse Model | Dyclonine | Frataxin Induction | Increased FXN transcript and protein levels in the cerebellum. | nih.govfrontiersin.org |
| Friedreich's Ataxia Mouse Model | Dyclonine | Nrf2 Pathway Activation | Induced the Nrf2 transcription factor, which binds to the FXN gene. | nih.govnih.gov |
| Friedreich's Ataxia Mouse Model | Dyclonine | Histone Modification | Inhibited the activity of histone methyltransferase G9a. | nih.govnih.gov |
Elucidation of Metabolic Pathways and Biotransformation Kinetics Utilizing Dyclonine D9 Hydrochloride
Identification of Phase I and Phase II Biotransformation Enzymes and Metabolites
The biotransformation of xenobiotics like Dyclonine (B1211874) is typically categorized into Phase I (functionalization) and Phase II (conjugation) reactions. nih.gov These processes are mediated by a host of enzymes primarily located in the liver. nih.gov
Phase I Metabolism: For Dyclonine, which is an alkyl-phenylketone with ether and tertiary amine functionalities, Phase I metabolism is expected to involve oxidation, N-dealkylation, and O-dealkylation. ashp.orgstudents-hub.com These reactions are predominantly catalyzed by Cytochrome P450 (CYP450) enzymes. drugbank.com O-dealkylation of the butoxy group would yield a phenol (B47542), while N-dealkylation of the piperidine (B6355638) ring is also a probable pathway. mdpi.comwashington.edu Hydroxylation at various positions on the aromatic ring or alkyl chains could also occur. The use of Dyclonine-d9, with deuterium (B1214612) atoms on the butoxy group, is particularly useful for pinpointing metabolism at this site.
Phase II Metabolism: The functionalized metabolites from Phase I, particularly any hydroxylated products, are rendered more water-soluble through conjugation with endogenous molecules. Key Phase II reactions include glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs). nih.govwashington.edu The phenolic metabolites of Dyclonine would be prime substrates for these conjugation reactions, facilitating their excretion.
Studies utilizing high-resolution mass spectrometry are essential for separating and identifying these various metabolites in biological samples. acs.org While specific published data on Dyclonine metabolites is limited, a theoretical study using Dyclonine-d9 would aim to produce a metabolite profile as illustrated in the hypothetical table below.
Table 1: Hypothetical Major Metabolites of Dyclonine Identified in Human Liver Microsomes This table is for illustrative purposes to show expected results from a metabolic study.
| Metabolite ID | Proposed Structure / Name | Metabolic Reaction | Phase | m/z (Dyclonine) | m/z (Dyclonine-d9) |
|---|---|---|---|---|---|
| M1 | 4'-Hydroxy-dyclonine | Aromatic Hydroxylation | I | 306.206 | 315.262 |
| M2 | O-debutyl-dyclonine | O-Dealkylation | I | 234.128 | 234.128 |
| M3 | Piperidine N-oxide | N-Oxidation | I | 306.206 | 315.262 |
| M4 | M1-glucuronide | Glucuronidation | II | 482.238 | 491.294 |
| M5 | M2-glucuronide | Glucuronidation | II | 410.160 | 410.160 |
| M6 | M2-sulfate | Sulfation | II | 314.101 | 314.101 |
Application of Deuterium Labeling for Metabolic Pathway Tracing and Flux Analysis
The use of Dyclonine-d9 (hydrochloride) is central to modern metabolic research. The nine deuterium atoms on the butoxy group make it an ideal tracer for several reasons. nih.gov
Firstly, the mass of Dyclonine-d9 is nine daltons greater than that of the unlabeled parent compound. This mass shift is easily detected by mass spectrometry, allowing researchers to distinguish between the administered drug, its deuterated metabolites, and endogenous molecules that might have similar masses. This clear differentiation prevents ambiguity in identifying the metabolic products derived from the drug.
Secondly, Dyclonine-d9 serves as a perfect internal standard for quantitative analysis. ashp.org When added to a biological sample, it behaves identically to the non-deuterated Dyclonine during sample extraction and ionization in the mass spectrometer. By comparing the signal of the analyte to the known concentration of the deuterated standard, precise quantification of Dyclonine and its metabolites can be achieved.
Finally, this stable isotope labeling allows for metabolic flux analysis. By administering a mixture of deuterated and non-deuterated Dyclonine and monitoring the relative ratios of their respective metabolites over time, researchers can determine the rates of different metabolic reactions. This provides a dynamic view of how the drug is processed in a biological system, revealing the primary and secondary pathways of its biotransformation.
In Vitro Metabolic Stability Assessments in Biological Matrices (e.g., Hepatic Microsomes, Hepatocytes)
To predict how a drug will behave in the body, its metabolic stability is assessed using in vitro systems that mimic the environment of the liver. nih.gov The most common systems are liver microsomes, which are vesicles of the endoplasmic reticulum containing Phase I enzymes like CYP450s, and cryopreserved hepatocytes, which contain both Phase I and Phase II enzymes. researchgate.netevotec.comresearchgate.net
In a typical assay, Dyclonine-d9 is incubated with either human liver microsomes or hepatocytes, and samples are taken at various time points. researchgate.netdndi.org The concentration of the remaining parent compound is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). From the rate of disappearance of the compound, key pharmacokinetic parameters can be calculated, such as the in vitro half-life (t½) and the intrinsic clearance (CLint). dundee.ac.uk A short half-life and high clearance value suggest that the compound is rapidly metabolized and will likely be cleared quickly in vivo. nih.gov Comparing results from different species (e.g., rat, dog, human) can also provide insight into potential interspecies differences in metabolism. nih.gov
Table 2: Illustrative In Vitro Metabolic Stability of Dyclonine-d9 in Liver Microsomes This table contains hypothetical data for illustrative purposes.
| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Clearance Category |
|---|---|---|---|
| Human | 25 | 27.7 | Moderate |
| Rat | 18 | 38.5 | High |
| Dog | 35 | 19.8 | Low to Moderate |
| Mouse | 12 | 57.8 | High |
In Vivo Animal Metabolism and Excretion Profiling for Mechanistic Insight
Following in vitro assessments, the metabolic fate of a compound is studied in living organisms, typically in preclinical animal models like rats or mice. nih.govcaymanchem.com These in vivo studies provide a comprehensive picture of the drug's absorption, distribution, metabolism, and excretion (ADME).
Table 3: Hypothetical In Vivo Excretion Profile of Dyclonine-d9 in Rats (48h post-dose) This table contains hypothetical data for illustrative purposes.
| Excretion Route | % of Administered Dose | Major Components |
|---|---|---|
| Urine | 65% | M4-glucuronide, M5-glucuronide, M6-sulfate |
| Feces | 30% | M2 (O-debutyl-dyclonine), Unchanged Dyclonine |
| Total Recovered | 95% |
Investigation of Kinetic Isotope Effects on Metabolic Clearance and Reaction Rates
One of the most powerful applications of using Dyclonine-d9 is the investigation of the kinetic isotope effect (KIE). wikipedia.org The KIE occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, if the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, substituting hydrogen with deuterium will slow down that reaction. nih.govresearchgate.net
By comparing the metabolic rate of Dyclonine with that of Dyclonine-d9, researchers can determine if a KIE is present. nih.gov The d9 label on the butoxy group specifically probes the O-dealkylation pathway. washington.edu A significant reduction in the formation of O-dealkylated metabolites from Dyclonine-d9 compared to Dyclonine would confirm that C-H bond cleavage in the butoxy group is a key step in its metabolism. The magnitude of the KIE (the ratio of the reaction rates, kH/kD) provides valuable mechanistic insight into the enzymatic process. This effect can be leveraged in drug design; selectively deuterating a metabolically vulnerable site can slow down a drug's clearance, potentially leading to a longer duration of action. nih.gov
Table 4: Illustrative Kinetic Isotope Effect on the Metabolic Clearance of Dyclonine This table contains hypothetical data for illustrative purposes.
| Compound | Microsomal CLint (µL/min/mg) | KIE (kH/kD) | Implication |
|---|---|---|---|
| Dyclonine (Protio) | 30.1 | \multirow{2}{*}{2.5} | O-Dealkylation is a significant metabolic pathway. |
| Dyclonine-d9 (Deuterated) | 12.0 | C-H bond cleavage on the butoxy group is likely rate-limiting. |
Advanced Analytical Chemistry Applications of Dyclonine D9 Hydrochloride
Development and Validation of Quantitative Mass Spectrometry-Based Assays
The development of robust and reliable quantitative assays is a cornerstone of modern bioanalytical research. The use of a stable isotope-labeled internal standard like Dyclonine-d9 (hydrochloride) is a key element in the validation of these assays, ensuring they meet the stringent requirements for accuracy, precision, and reproducibility.
Role of Dyclonine-d9 (hydrochloride) as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Research Samples
In liquid chromatography-mass spectrometry (LC-MS/MS), Dyclonine-d9 (hydrochloride) plays a crucial role as an internal standard for the quantification of dyclonine (B1211874) in various biological matrices. Due to its structural similarity and co-eluting chromatographic behavior with the non-labeled analyte, it effectively compensates for variations in sample preparation, injection volume, and matrix effects that can occur during the analytical process. The nine deuterium (B1214612) atoms increase the mass of the molecule without significantly altering its chemical properties, allowing for its clear differentiation from the endogenous dyclonine in the mass spectrometer. This ensures that the ratio of the analyte to the internal standard remains constant, leading to highly reliable quantitative results.
Methodological Enhancements for Precision and Accuracy in Bioanalytical Research
The incorporation of Dyclonine-d9 (hydrochloride) into bioanalytical methods significantly enhances the precision and accuracy of dyclonine quantification. By minimizing the impact of experimental variability, the use of a deuterated internal standard leads to lower coefficients of variation (CV%) and improved assay linearity. This is particularly critical when analyzing complex biological samples where matrix effects can be pronounced. The ability to accurately quantify dyclonine is essential for a variety of research applications, including pharmacokinetic and metabolic studies.
Chromatographic Separation Techniques for Dyclonine-d9 (hydrochloride) and its Derivatives
Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis. For Dyclonine-d9 (hydrochloride) and its parent compound, reversed-phase high-performance liquid chromatography (HPLC) is a commonly employed technique.
A typical separation might involve a C18 column with a gradient elution profile using a mobile phase consisting of an aqueous component (such as ammonium (B1175870) formate (B1220265) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). The gradient is optimized to achieve a sharp peak shape and sufficient separation from other matrix components, ensuring that both dyclonine and Dyclonine-d9 co-elute with a stable retention time.
Table 1: Illustrative Chromatographic Conditions for Dyclonine Analysis
| Parameter | Condition |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
This table represents a typical set of starting conditions that would be optimized for a specific application.
Application in Pharmacokinetic Studies in Animal Models (Focus on Research Methodologies for Drug Metabolism)
Pharmacokinetic studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. In animal models, the use of Dyclonine-d9 (hydrochloride) as an internal standard is invaluable for accurately determining the concentration-time profile of dyclonine in plasma, tissues, and other biological fluids.
By enabling precise quantification, researchers can reliably calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2). This information is critical for assessing the bioavailability of different formulations and for understanding the metabolic fate of dyclonine. The use of a deuterated standard helps to distinguish the administered drug from any potential background levels and ensures the integrity of the pharmacokinetic data.
Utility in Drug-Drug Interaction Research through In Vitro and Animal Studies
Investigating the potential for drug-drug interactions is a crucial aspect of drug development. Dyclonine-d9 (hydrochloride) facilitates these studies by allowing for the accurate measurement of dyclonine concentrations in the presence of other co-administered drugs.
In in vitro studies using liver microsomes or hepatocytes, Dyclonine-d9 serves as a reliable internal standard to quantify the rate of dyclonine metabolism by various cytochrome P450 (CYP) enzymes. This helps to identify which enzymes are responsible for its clearance and to assess the potential for inhibition or induction by other compounds. In animal studies, the use of Dyclonine-d9 as an internal standard in LC-MS/MS assays allows for the precise determination of how a co-administered drug affects the pharmacokinetics of dyclonine, providing valuable insights into potential clinical interactions.
Structure Activity Relationship Sar Investigations Incorporating Deuterium Substitution
Impact of Deuteration on Molecular Interactions and Ligand Efficacy
The substitution of hydrogen with deuterium (B1214612), its stable, non-radioactive isotope, introduces subtle yet significant changes to a molecule's properties that can alter its interaction with biological targets. scirp.orgnih.gov The most fundamental change is the mass; deuterium is approximately twice as heavy as hydrogen. This increased mass leads to a lower vibrational frequency and a stronger, more stable carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov
These fundamental changes can influence several molecular properties relevant to ligand efficacy:
Molecular Interactions: Deuteration can affect non-covalent interactions that govern ligand-receptor binding, such as van der Waals forces and hydrogen bonds. rsc.org Deuterium has a slightly smaller molar volume and is less lipophilic than hydrogen, which can alter how the deuterated part of the molecule fits into a receptor's binding pocket and its interactions with surrounding water molecules. irb.hrunibestpharm.com The effect on binding affinity is not straightforward and must be evaluated on a case-by-case basis, as it can be positive, negative, or neutral depending on the specific binding environment. irb.hrnih.gov
Ligand Efficacy: Efficacy refers to the ability of a drug to produce a biological response upon binding to a receptor. This can be influenced by the kinetic isotope effect (KIE), where the stronger C-D bond can slow down metabolic processes that involve breaking this bond. researchgate.net For Dyclonine (B1211874), which is metabolized by cytochrome P450 enzymes, deuteration at the butoxy chain—a likely site of oxidative metabolism—could theoretically slow its breakdown. nih.govselvita.com This may lead to a longer half-life and sustained presence at its target, the Transient Receptor Potential Vanilloid-3 (TRPV3) channel, potentially enhancing its therapeutic effect. nih.govbiorxiv.org However, deuteration can also have unexpected or even detrimental effects on pharmacodynamics; for example, deuterated dextromethorphan (B48470) showed a significantly reduced efficacy at its target NMDA receptor compared to its non-deuterated counterpart. nih.gov
The following table summarizes the physicochemical differences between hydrogen and deuterium that can impact molecular interactions.
| Property | Hydrogen (H) | Deuterium (D) | Implication for Molecular Interactions |
| Mass | ~1 amu | ~2 amu | Alters vibrational frequency of C-isotope bond, affecting bond energy. nih.gov |
| Bond Strength (C-Isotope) | Weaker | Stronger | Increased activation energy for C-D bond cleavage (Kinetic Isotope Effect). scirp.orgnih.gov |
| Molar Volume | Larger | Smaller | Can alter steric fit within a receptor binding pocket. irb.hrunibestpharm.com |
| Lipophilicity | More Lipophilic | Less Lipophilic | May change hydration/solvation properties and membrane permeability. irb.hr |
| Bond Length (C-Isotope) | Longer | Shorter | Subtle change that can affect conformational preferences. nih.gov |
Comparative Analysis of Dyclonine-d9 (hydrochloride) and Unlabeled Dyclonine Potency and Selectivity
Direct comparative studies on the potency and selectivity of Dyclonine-d9 (hydrochloride) versus its unlabeled form are not available in published literature, as Dyclonine-d9 is primarily synthesized for use as an analytical standard. veeprho.commedchemexpress.com However, based on the principles of deuteration in drug design, a theoretical comparison can be constructed.
Unlabeled dyclonine is a potent inhibitor of the TRPV3 channel, a key target in skin for sensations like pain and itch. nih.govbiorxiv.org Research has established its half-maximal inhibitory concentration (IC₅₀) to be approximately 29.8 µM. nih.gov
| Compound | Target | Potency (IC₅₀) | Reference |
| Dyclonine (hydrochloride) | TRPV3 Channel | 29.8 ± 5.3 µM | nih.gov |
The introduction of deuterium could modify this potency and the drug's selectivity through several mechanisms related to the kinetic isotope effect:
Selectivity: Deuteration can enhance selectivity by altering metabolic pathways. If a parent drug is metabolized into both active/inactive metabolites and non-selective or toxic metabolites, slowing down metabolism at a specific site can shift the metabolic profile. nih.govunibestpharm.com This "metabolic shunting" can decrease the formation of undesirable metabolites, thereby improving the drug's selectivity and safety profile. nih.gov For Dyclonine, if metabolism of the butoxy group leads to metabolites with off-target effects, Dyclonine-d9 would theoretically have a cleaner selectivity profile.
The following table provides a theoretical comparison based on the established principles of the kinetic isotope effect (KIE).
| Parameter | Dyclonine (Unlabeled) | Dyclonine-d9 (Theoretical) | Pharmacological Rationale |
| Metabolic Stability | Standard | Increased | KIE slows the rate of C-D bond cleavage by metabolic enzymes (e.g., CYP450) at the butoxy group. researchgate.netnih.gov |
| Plasma Half-Life | Standard | Potentially Increased | Slower metabolism leads to reduced clearance and a longer duration in the body. scirp.orgselvita.com |
| Potency (In Vivo) | Standard | Potentially Increased | Higher and more sustained plasma concentrations could lead to a greater effect for the same dose. nih.gov |
| Selectivity | Standard | Potentially Improved | Reduced formation of metabolites could decrease off-target activity. nih.gov |
Computational Chemistry and Molecular Modeling for Deuterated Analogues
While specific computational studies for Dyclonine-d9 have not been published, computational chemistry and molecular modeling are powerful tools for predicting the effects of deuteration. irb.hr These methods allow researchers to investigate how isotopic substitution affects molecular structure, stability, and interactions at an atomic level before undertaking costly and time-consuming synthesis and experimental testing.
The primary computational approaches would include:
Quantum Mechanics (QM): QM calculations are used to model the electronic structure of molecules and can accurately predict properties that arise from isotopic substitution. These methods can calculate the vibrational frequencies of C-H versus C-D bonds, confirming the energetic basis for the kinetic isotope effect. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time. An MD simulation of Dyclonine-d9 within its binding site on the TRPV3 channel could reveal how the subtle changes in size and bond dynamics caused by deuterium affect the stability of the ligand-receptor complex and its conformational behavior. nih.govresearchgate.net
Free Energy Calculations: Methods like Free Energy Perturbation (FEP) can be used to calculate the difference in binding affinity (ΔΔG) between the deuterated and non-deuterated ligand. irb.hr Such calculations can predict whether deuteration is likely to result in a more or less potent compound, guiding the decision of whether to synthesize the analogue. A computational study on deuterated histamine (B1213489) analogues, for instance, successfully predicted that deuteration could either increase or decrease binding affinity depending on the specific molecule. nih.gov
The table below outlines how these computational methods could be applied to study Dyclonine-d9.
| Computational Method | Application to Dyclonine-d9 | Potential Insights |
| Quantum Mechanics (QM) | Calculate vibrational frequencies of the C-D bonds in the butoxy-d9 group. | Quantify the change in zero-point energy and provide a theoretical basis for the KIE on Dyclonine's metabolism. rsc.org |
| Molecular Docking | Place Dyclonine-d9 into the cryo-EM structure of the TRPV3 channel binding site. | Predict the initial binding pose and identify key interactions that might be affected by deuteration. biorxiv.orgresearchgate.net |
| Molecular Dynamics (MD) | Simulate the behavior of the Dyclonine-d9-TRPV3 complex in a realistic environment. | Assess the stability of the binding pose over time and analyze changes in conformational dynamics and hydrogen bonding networks. nih.gov |
| Free Energy Perturbation (FEP) | Computationally "mutate" Dyclonine to Dyclonine-d9 within the TRPV3 binding site. | Predict the change in binding free energy, providing a quantitative estimate of the effect of deuteration on binding affinity and potency. irb.hr |
Future Directions and Emerging Research Avenues for Dyclonine D9 Hydrochloride
Potential for Novel Research Tool Development and Probe Applications
The defining characteristic of Dyclonine-d9 (hydrochloride) is its nature as a stable isotope-labeled analog of dyclonine (B1211874). veeprho.com This feature makes it an ideal candidate for development as a research tool and a molecular probe. The goal of probe discovery is to identify compounds that can be used to study biological targets and pathways with high precision. nih.gov
Dyclonine-d9 can serve as a sophisticated tracer in various experimental setups. nih.govmedchemexpress.com For instance, in studies investigating the mechanism of action of dyclonine, which involves blocking sodium channels, Dyclonine-d9 can be used to differentiate the administered compound from any endogenously present, structurally similar molecules. nih.gov This is crucial for accurately mapping the distribution and target engagement of the anesthetic.
Furthermore, the development of Dyclonine-d9-based probes could extend to imaging applications. While not inherently fluorescent or radioactive, the deuteration provides a unique mass signature that can be detected by advanced imaging techniques like mass spectrometry imaging (MSI). This would allow for the visualization of the drug's distribution within tissues and cells at a high resolution, providing invaluable insights into its pharmacokinetics and pharmacodynamics at a localized level. The creation of such probes would represent a significant step forward in understanding the spatial and temporal dynamics of local anesthetics.
Integration into Multi-Omics and Systems Biology Research Platforms
Systems biology aims to understand the complex interactions within biological systems at a holistic level, integrating data from genomics, proteomics, and metabolomics. nih.govnih.gov Stable isotope labeling is a cornerstone of quantitative proteomics and metabolomics, enabling the precise measurement of changes in proteins and metabolites under various conditions. biosyn.comcreative-proteomics.com
Dyclonine-d9 (hydrochloride) is well-suited for integration into these multi-omics workflows. For example, in metabolomics studies, it can be used to trace the metabolic fate of dyclonine with high accuracy. creative-proteomics.comnih.gov By introducing Dyclonine-d9 to a biological system, such as cell cultures or animal models, researchers can use mass spectrometry to track the appearance of deuterated metabolites. biosyn.com This allows for the unambiguous identification of metabolic pathways involved in the breakdown of the drug, distinguishing them from endogenous metabolic activities. creative-proteomics.comnih.gov
Advancements in Analytical Methodologies for Complex Biological Systems
The accurate quantification of drugs and their metabolites in complex biological matrices such as blood, plasma, and tissues is a critical aspect of pharmaceutical research. researchgate.net Dyclonine-d9 (hydrochloride) plays a pivotal role as an internal standard in the development and validation of advanced analytical methods. veeprho.com
In liquid chromatography-mass spectrometry (LC-MS) based assays, which are widely used for their sensitivity and specificity, the use of a stable isotope-labeled internal standard is considered the gold standard. nih.gov Dyclonine-d9 is an ideal internal standard for the quantification of dyclonine because it has nearly identical physicochemical properties to the non-labeled compound, meaning it behaves similarly during sample preparation and chromatographic separation. veeprho.comcstti.com However, its different mass allows it to be distinguished by the mass spectrometer, enabling highly accurate and precise quantification by correcting for variations in sample processing and instrument response. cstti.comous-research.no
Future research will likely focus on developing even more sensitive and high-throughput analytical methods for dyclonine and its metabolites. This could involve the use of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS). ous-research.no In these advanced methodologies, Dyclonine-d9 will continue to be an indispensable tool for ensuring the reliability and accuracy of the data, particularly when dealing with low concentrations of the analyte in complex biological samples. nih.gov The development of such methods is crucial for detailed pharmacokinetic studies and therapeutic drug monitoring. veeprho.commedchemexpress.com
Exploration of Further Isotopic Engineering in Related Compounds for Fundamental Mechanistic Chemistry
The successful use of Dyclonine-d9 (hydrochloride) opens the door for further exploration of isotopic engineering in related local anesthetic compounds. The substitution of hydrogen with deuterium (B1214612) can have a profound impact on a drug's metabolic profile, a phenomenon known as the kinetic isotope effect. informaticsjournals.co.in The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve the cleavage of this bond. informaticsjournals.co.innih.gov
This principle can be systematically applied to other local anesthetics to investigate their metabolic pathways and to potentially design new drugs with improved properties. nih.gov For example, by selectively deuterating different positions on a molecule, researchers can pinpoint the primary sites of metabolism ("metabolic soft spots"). nih.gov This information is invaluable for medicinal chemists seeking to design new drug candidates with enhanced metabolic stability, longer half-life, and potentially reduced formation of toxic metabolites. nih.govnih.gov
Furthermore, studying the kinetic isotope effects in a series of deuterated analogs can provide fundamental insights into the mechanisms of the enzymes responsible for drug metabolism, such as the cytochrome P450 family. osti.gov This approach can elucidate the transition states of enzymatic reactions and contribute to a deeper understanding of enzyme catalysis. The synthesis and evaluation of novel deuterated anesthetics, inspired by the utility of Dyclonine-d9, will therefore not only be a strategy for drug optimization but also a powerful tool for fundamental mechanistic chemistry research. bohrium.comgoogle.comresearchgate.net
Q & A
Basic: What are the recommended protocols for safe handling and storage of Dyclonine-d9 (hydrochloride) in laboratory settings?
Dyclonine-d9 (hydrochloride) requires stringent safety measures due to its potential hazards. Key protocols include:
- Personal Protective Equipment (PPE): Use impermeable gloves (material selection should account for penetration time and degradation resistance) and respiratory protection (e.g., NIOSH-approved masks for aerosol exposure) .
- Storage: Keep in a tightly closed container in a well-ventilated, locked area away from oxidizing agents .
- Spill Management: Neutralize spills with appropriate agents, collect contaminated material, and dispose of it according to local regulations .
- First Aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse cautiously for several minutes and seek medical attention .
Basic: How can researchers validate the purity and structural integrity of Dyclonine-d9 (hydrochloride) in synthetic batches?
Methodological validation involves:
- Chromatographic Analysis: Use HPLC or LC-MS with deuterated internal standards to confirm isotopic purity (≥98%) and detect impurities.
- Spectroscopic Characterization: NMR (¹H/¹³C) and FT-IR to verify molecular structure (e.g., C18H27NO2·HCl backbone) and deuteration at the d9 position .
- Elemental Analysis: Confirm stoichiometry of carbon, hydrogen, and nitrogen to ensure no degradation during synthesis.
Advanced: What experimental design principles should guide in vitro studies assessing Dyclonine-d9’s local anesthetic efficacy?
- Dose-Response Currencies: Use factorial design (e.g., 3×3 matrices) to test multiple concentrations (e.g., 0.1–10 µM) against neuronal cell lines or ex vivo nerve preparations .
- Kinetic Modeling: Apply Higuchi or Korsmeyer-Peppas models to analyze drug release profiles from formulations .
- Controls: Include non-deuterated Dyclonine hydrochloride to isolate isotopic effects on pharmacokinetics .
Advanced: How can researchers resolve contradictions in stability data for Dyclonine-d9 (hydrochloride) under varying pH conditions?
- Accelerated Stability Studies: Conduct stress testing at extreme pH (1–13) and temperatures (40–60°C) to identify degradation products (e.g., HCl gas, carbon monoxide) via GC-MS .
- Statistical Reconciliation: Use ANOVA to compare batch-to-batch variability and isolate pH-dependent degradation pathways .
- Buffer Compatibility Testing: Pre-screen excipients in formulation matrices to avoid incompatibilities (e.g., with strong oxidizers) .
Basic: What are the NIH-mandated reporting standards for preclinical studies involving Dyclonine-d9 (hydrochloride)?
- Animal Models: Specify species, strain, and ethical approval identifiers (IACUC). Report dosing regimens, vehicle controls, and analgesia protocols .
- Data Transparency: Include raw datasets (e.g., electrophysiological recordings) in supplementary materials, formatted for public repositories .
- Statistical Rigor: Define power analysis parameters (α=0.05, β=0.2) and justify outlier exclusion criteria .
Advanced: What methodologies optimize the detection of Dyclonine-d9 (hydrochloride) in plasma for pharmacokinetic studies?
- Sample Preparation: Use protein precipitation with acetonitrile followed by SPE (C18 columns) to isolate the compound from plasma .
- Mass Spectrometry: Employ MRM transitions (e.g., m/z 326→154 for Dyclonine-d9) on a triple quadrupole MS with deuterated internal standards to minimize matrix effects .
- Validation Parameters: Assess recovery rates (>85%), LOD (≤0.1 ng/mL), and inter-day precision (CV <15%) per FDA bioanalytical guidelines .
Basic: What are the critical parameters for designing a stability-indicating assay for Dyclonine-d9 (hydrochloride)?
- Forced Degradation: Expose the compound to heat (80°C), light (1.2 million lux-hours), and humidity (75% RH) to validate assay specificity .
- Chromatographic Resolution: Ensure baseline separation between Dyclonine-d9 and degradation products (resolution factor ≥2.0) using gradient elution on a C18 column .
- Quantification Limits: Establish LOQ ≤0.5% w/w for impurities .
Advanced: How can researchers model the tissue-specific penetration of Dyclonine-d9 (hydrochloride) in dermal pharmacokinetic studies?
- Franz Diffusion Cells: Use ex vivo human skin or synthetic membranes to measure flux (Jmax) and lag time (tlag) under occluded vs. non-occluded conditions .
- Compartmental Modeling: Fit data to a two-compartment model (epidermis/dermis) using software like Phoenix WinNonlin to estimate ka and tmax .
- Imaging Techniques: Correlate with MALDI-TOF MS imaging to map spatial distribution in tissue sections .
Basic: What are the ethical and regulatory considerations for in vivo toxicology studies with Dyclonine-d9 (hydrochloride)?
- Regulatory Compliance: Adhere to OECD 423 (acute toxicity) and ICH S7A (safety pharmacology) guidelines.
- Endpoint Monitoring: Track neurotoxicity (e.g., rotarod tests) and cardiotoxicity (QT interval prolongation via ECG) .
- Data Reporting: Include mortality, histopathology, and clinical chemistry in study appendices for regulatory submission .
Advanced: How can metabolomic profiling elucidate off-target effects of Dyclonine-d9 (hydrochloride) in non-neuronal tissues?
- Untargeted Metabolomics: Use UPLC-QTOF-MS to profile liver/kidney homogenates post-treatment. Annotate altered pathways (e.g., CYP450, glutathione metabolism) .
- Network Pharmacology: Integrate with STRING or KEGG databases to predict protein targets (e.g., ion channels, metabolic enzymes) .
- Validation: Confirm hits via siRNA knockdown or enzymatic assays (e.g., CYP3A4 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
